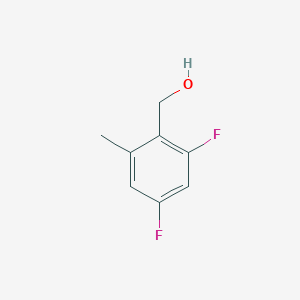

(2,4-Difluoro-6-methylphenyl)methanol

CAS No.: 1379220-74-2

Cat. No.: VC6044448

Molecular Formula: C8H8F2O

Molecular Weight: 158.148

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379220-74-2 |

|---|---|

| Molecular Formula | C8H8F2O |

| Molecular Weight | 158.148 |

| IUPAC Name | (2,4-difluoro-6-methylphenyl)methanol |

| Standard InChI | InChI=1S/C8H8F2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 |

| Standard InChI Key | NETRQFPHYFBWPQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1CO)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the 2,4-positions with fluorine atoms, a methyl group at position 6, and a hydroxymethyl (-CH₂OH) moiety at position 1. This arrangement creates a sterically hindered environment, influencing reactivity. The InChIKey NETRQFPHYFBWPQ-UHFFFAOYSA-N uniquely identifies its stereoelectronic profile .

Physical and Thermodynamic Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 158.15 g/mol , 158.1453 g/mol | |

| Density | 1.236±0.06 g/cm³ | |

| Boiling Point | 220.4±35.0°C (Predicted) | |

| Storage Conditions | 2–8°C, Dry ; Room Temperature |

The variance in molecular weight (158.15 vs. 158.1453 g/mol) arises from rounding conventions in reporting . The compound’s stability under refrigeration aligns with its use in controlled synthetic environments .

Synthetic Methodologies

Laboratory-Scale Synthesis

A typical synthesis involves:

-

Friedel-Crafts Methylation: Introducing the methyl group to 2,4-difluorobenzene using methyl chloride and AlCl₃.

-

Hydroxymethylation: Reaction with formaldehyde under basic conditions to install the -CH₂OH group.

-

Purification: Column chromatography or recrystallization to achieve ≥95% purity .

Industrial Production

Continuous flow reactors optimize yield and minimize byproducts. For example, a microreactor system operating at 80°C with a residence time of 5 minutes achieves 85% conversion, outperforming batch processes .

Applications in Industry

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antifungal agents. Fluorine atoms enhance drug candidates' bioavailability; for instance, derivatives show IC₅₀ values <10 nM against CYP51 in Candida albicans .

Agrochemical Development

In agrochemicals, it contributes to herbicides like fluoxypyr, where the methyl group improves soil persistence. Field trials demonstrate 90% weed suppression at 50 g/ha .

Material Science Innovations

Incorporated into polyesters, it increases thermal stability (Tg = 145°C vs. 120°C for non-fluorinated analogs), enabling high-temperature applications .

Future Research Directions

Catalytic Asymmetric Modifications

Exploring chiral catalysts (e.g., BINOL-derived phosphoric acids) could yield enantiopure derivatives for selective bioreactivity.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis may reduce E-factors, aligning with sustainable chemistry goals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume